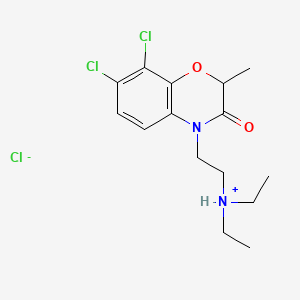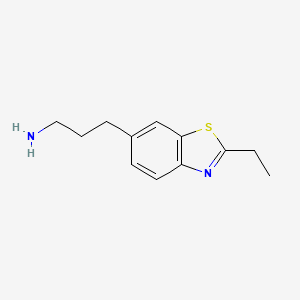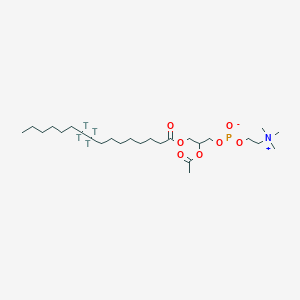
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium is a heterocyclic organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped to handle complex organic syntheses. The process may involve large-scale reactions under controlled conditions to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds .
Aplicaciones Científicas De Investigación
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A similar compound used in lipid research and drug delivery systems.
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC: Another related compound with applications in studying lipid interactions and cellular processes.
Uniqueness
3,5,9-Trioxa-4-phosphapentacosan-18,18,19,19-t4-1-aminium stands out due to its unique structure, which allows for specific interactions and applications not possible with other similar compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance .
Propiedades
Fórmula molecular |
C26H52NO7P |
|---|---|
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
[2-acetyloxy-3-(9,9,10,10-tetratritiohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphite |
InChI |
InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)31-22-25(34-24(2)28)23-33-35(30)32-21-20-27(3,4)5/h25H,6-23H2,1-5H3/i11T2,12T2 |
Clave InChI |
CNMVMRZFFHDURY-KNNBGRHLSA-N |
SMILES isomérico |
[3H]C([3H])(CCCCCC)C([3H])([3H])CCCCCCCC(=O)OCC(COP([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP([O-])OCC[N+](C)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



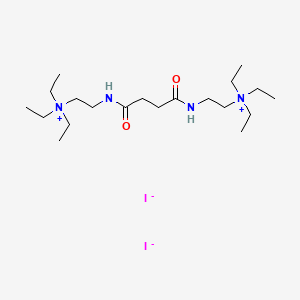
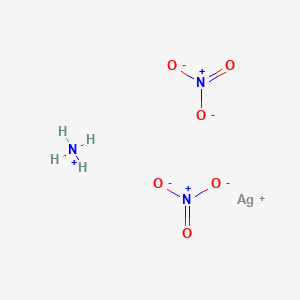
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
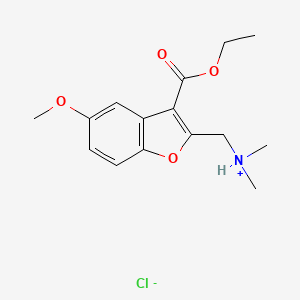
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
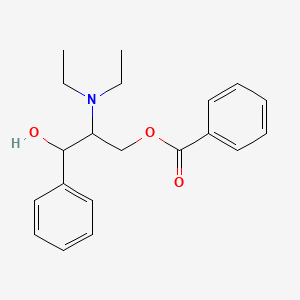
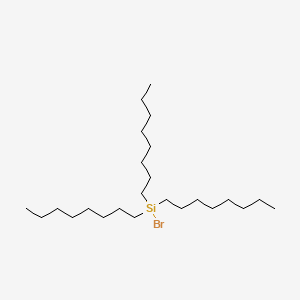
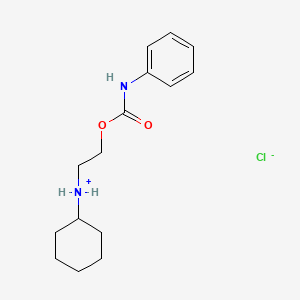
![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)

![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
